N-(4-iodophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Overview
Description
N-(4-iodophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an iodophenyl group and a propan-2-ylsulfamoyl group attached to a phenoxyacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring using reagents such as iodine and an oxidizing agent.
Coupling with phenoxyacetamide: The final step involves coupling the iodophenyl and sulfamoyl intermediates with phenoxyacetamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Substitution reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound may undergo oxidation or reduction under specific conditions, altering its functional groups.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiolates can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield azido or thiol derivatives, while oxidation may produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
- N-(4-chlorophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
- N-(4-fluorophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Uniqueness
N-(4-iodophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other halogen atoms like bromine or chlorine.
Properties
IUPAC Name |
N-(4-iodophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O4S/c1-12(2)20-25(22,23)16-9-7-15(8-10-16)24-11-17(21)19-14-5-3-13(18)4-6-14/h3-10,12,20H,11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLBYGOYFNTAPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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